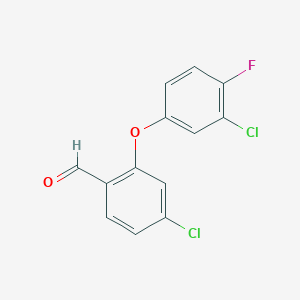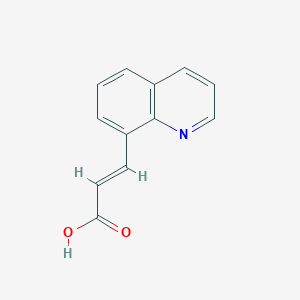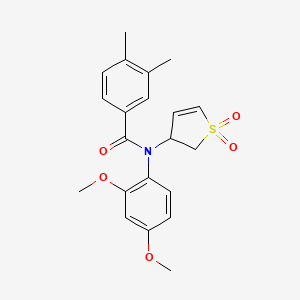![molecular formula C13H18N2O5S2 B2892862 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034366-49-7](/img/structure/B2892862.png)
2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base such as sodium hydride.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Ethoxyethanol Moiety: The final step involves the reaction of the intermediate compound with ethylene oxide under basic conditions to form the ethoxyethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethanol moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted ethoxyethanol derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxazole and thiophene rings can interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(phenyl)ethoxy]ethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(pyridin-3-yl)ethoxy]ethan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol imparts unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-9-13(10(2)20-15-9)22(17,18)14-7-12(19-5-4-16)11-3-6-21-8-11/h3,6,8,12,14,16H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHLJUTSLJALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2892781.png)
![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2892786.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2892788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)
![2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2892792.png)
![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)
methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
